molecular formula C9H17ClN2O3S B2897386 (2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride CAS No. 2567489-11-4

(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride

Cat. No.: B2897386
CAS No.: 2567489-11-4
M. Wt: 268.76
InChI Key: GRZITVACSMCHCW-LEUCUCNGSA-N
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Description

(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methylsulfanyl group, a pyrrolidine ring, and a propanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Methylsulfanyl Group: This step often involves the use of methylthiolating agents under controlled conditions to ensure the selective introduction of the methylsulfanyl group.

    Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the propanoic acid moiety. This can be achieved using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Adjusting temperature, pH, and solvent systems to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.

    Purification Techniques: Utilizing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Protein Modification: Used in the study of protein modifications and interactions.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate pathways involved in various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-3-Phenylisoserine hydrochloride: Similar in structure but with a phenyl group instead of a methylsulfanyl group.

    (2R)-3-Methylsulfanyl-2-aminopropanoic acid: Lacks the pyrrolidine ring, making it less complex.

    (3S)-Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine ring but lacks the methylsulfanyl and propanoic acid moieties.

Uniqueness

The unique combination of the methylsulfanyl group, pyrrolidine ring, and propanoic acid moiety in (2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride provides distinct chemical properties and biological activities that are not observed in the similar compounds listed above.

This detailed overview highlights the significance of this compound in various scientific fields, emphasizing its potential applications and unique characteristics

Properties

IUPAC Name

(2R)-3-methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S.ClH/c1-15-5-7(9(13)14)11-8(12)6-2-3-10-4-6;/h6-7,10H,2-5H2,1H3,(H,11,12)(H,13,14);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZITVACSMCHCW-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)NC(=O)C1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H](C(=O)O)NC(=O)[C@H]1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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